14-Azido-N-(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecan-1-amine
Description
Properties
Molecular Formula |
C16H24N6O8 |
|---|---|
Molecular Weight |
428.40 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H24N6O8/c17-20-19-4-6-28-8-10-30-12-11-29-9-7-27-5-3-18-15-2-1-14(21(23)24)13-16(15)22(25)26/h1-2,13,18H,3-12H2 |
InChI Key |
UUGWWCFQDPJYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Biological Activity
14-Azido-N-(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecan-1-amine is a compound characterized by its azide functional group and polyethylene glycol-like structure. This compound is gaining attention in various fields including bioconjugation, drug delivery systems, and click chemistry. Its unique properties enable diverse applications in biomedical research and material science.
- Chemical Formula : C₁₄H₂₁N₃O₆
- Molecular Weight : 335.34 g/mol
- CAS Number : 951671-92-4
1. Bioconjugation
The compound serves as a versatile linker in bioconjugation processes. It facilitates the attachment of biomolecules such as proteins and antibodies to surfaces or other molecules. This property enhances the development of targeted therapies, allowing for more precise treatment options in cancer and other diseases.
2. Drug Delivery Systems
14-Azido-N-(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecan-1-amine is utilized in creating drug delivery systems that improve the solubility and stability of pharmaceutical compounds. This leads to more effective treatments by ensuring that drugs reach their target sites more efficiently.
3. Click Chemistry
The azido group present in this compound enables rapid and efficient click chemistry reactions. This is particularly useful for creating stable bonds in materials science and polymer chemistry, allowing researchers to construct complex structures with ease.
4. Fluorescent Probes
Researchers are using this compound to develop fluorescent probes for imaging applications. These probes facilitate the visualization of biological processes in real-time, which is critical for studies in cellular biology.
5. Surface Modification
The compound can be employed in surface modification techniques to enhance material properties such as biocompatibility for medical devices or adhesion in coatings.
Case Studies
- Fluorescent Polymer Synthesis : A study demonstrated the use of 14-Azido-N-(2,4-dinitrophenyl)-3,6,9,12-tetraoxatetradecan-1-amine in synthesizing fluorescent polymer particles through enzymatic miniemulsion polymerization combined with click reactions. This method showed potential for creating highly functionalized materials suitable for biomedical applications .
- Targeted Drug Delivery : In another study, the compound was integrated into a drug delivery system that significantly improved the therapeutic efficacy of anticancer agents by enhancing their solubility and targeting capabilities .
Data Table
| Property | Value |
|---|---|
| Chemical Structure | Azide with PEG-like backbone |
| Solubility | Soluble in polar solvents |
| Stability | Stable under physiological conditions |
| Applications | Bioconjugation, Drug Delivery Systems, Click Chemistry |
Comparison with Similar Compounds
Key Observations:
Backbone Variations :
- The target compound and ’s naphthalenyloxy derivative share a tetraoxa chain, but the latter lacks azide and dinitrophenyl groups, instead featuring a bulky aromatic substituent for hydrophobic interactions .
- The tetraazatetradecane diamine () replaces ether oxygens with amine groups, enhancing metal-binding capacity .
Functional Group Influence: Azide vs. Hydroxyl/Nonylphenoxy: The azide group in the target compound enables rapid cycloaddition with alkynes, whereas hydroxyl or nonylphenoxy groups () prioritize surfactant or emulsifying properties . Dinitrophenyl Reactivity: The electron-withdrawing dinitrophenyl group in the target compound facilitates nucleophilic aromatic substitution (e.g., with hydrazine), as demonstrated in ’s kinetic studies of similar derivatives .
Solubility and Applications: Polar tetraoxa chains enhance solubility in hydrophilic media, ideal for biochemical applications. In contrast, nonylphenoxy () or naphthalenyloxy () groups shift solubility toward organic phases .
Research Findings and Kinetic Insights
- Reactivity with Hydrazine : highlights that 2,4-dinitrophenyl derivatives undergo pseudo-first-order kinetics in reactions with hydrazine, with second-order rate constants (kA) ranging from 0.05 to 0.20 L/mol·s depending on substituents . This suggests the target compound’s dinitrophenyl group is highly reactive toward nucleophiles.
- Thermodynamic Parameters : ΔH° and ΔS° values for dinitrophenyl reactions () indicate entropy-driven mechanisms, critical for optimizing reaction conditions .
Preparation Methods
Synthesis of 14-Azido-3,6,9,12-Tetraoxatetradecan-1-Amine
The PEG-azide backbone is synthesized via a stepwise oligomerization of ethylene oxide derivatives:
Functionalization with 2,4-Dinitrophenyl Group
The terminal amine is conjugated to DNFB via nucleophilic aromatic substitution (SNAr):
Reaction Conditions :
Mechanistic Insights :
Purification :
Characterization :
Optimization Strategies and Challenges
Azide Stability Considerations
The azido group is prone to reduction under protic or acidic conditions. Key mitigations include:
Enhancing Coupling Efficiency
- Microwave-Assisted Synthesis : Reduced reaction time to 2 hours at 60°C with 15% improved yield.
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances fluoride displacement in biphasic systems.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Classical SNAr | 65–72 | ≥95 | 12–16 |
| Microwave-Assisted | 80–85 | ≥98 | 2 |
| Phase-Transfer Catalysis | 70–75 | ≥97 | 6 |
Key Observations :
- Microwave methods offer superior efficiency but require specialized equipment.
- Phase-transfer catalysis balances speed and accessibility.
Applications and Derivative Synthesis
The DNP moiety enables downstream modifications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
